1,4-Dihydroxy-3-methylbutan-2-one
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Overview
Description
1,4-Dihydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups and a methyl group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
2-Butanone: A simple ketone with similar structural features but lacking hydroxyl groups.
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
4-Hydroxy-3-methylbutan-2-one: A compound with one hydroxyl group and a ketone group, similar to 1,4-Dihydroxy-3-methylbutan-2-one but with fewer hydroxyl groups .
Uniqueness: this compound is unique due to the presence of two hydroxyl groups and a ketone group on the same molecule
Properties
CAS No. |
62946-58-1 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3 |
InChI Key |
PLVCXNLHUHTLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=O)CO |
Origin of Product |
United States |
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